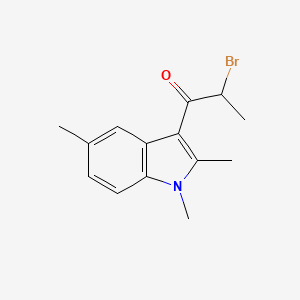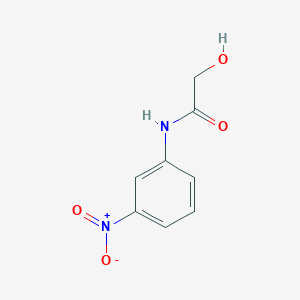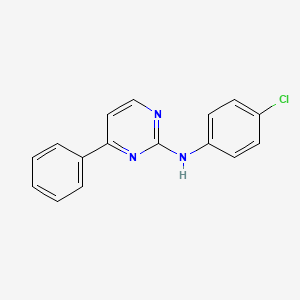
4-(4-Bromophenoxy)-2-chloropyrimidine
Descripción general
Descripción
“4-(4-Bromophenoxy)-2-chloropyrimidine” is likely a halogenated pyrimidine compound. Halogenated pyrimidines are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenoxy)-2-chloropyrimidine” are not available, similar compounds such as “4-(4-Bromophenoxy)phenyl)methanol” have been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone.Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)-2-chloropyrimidine” would likely consist of a pyrimidine ring substituted with a chloro group at the 2-position and a bromophenoxy group at the 4-position .Aplicaciones Científicas De Investigación
Pharmacology: Antituberculosis and Antimicrobial Agents
In pharmacology, derivatives of 4-(4-Bromophenoxy)-2-chloropyrimidine have been explored for their potential as antituberculosis and antimicrobial agents. The presence of the bromophenoxy group is significant in the synthesis of hydrazide-hydrazones, which are known for their antibacterial and antifungal properties . These compounds can serve as intermediates in creating novel drugs aimed at combating resistant strains of tuberculosis and other microbial infections.
Material Science: Synthesis of Coordination Polymers
Material scientists have utilized 4-(4-Bromophenoxy)-2-chloropyrimidine in the synthesis of coordination polymers . These polymers have unique properties that make them suitable for various applications, including catalysis, gas storage, and separation technologies. The ability to form stable polymeric structures with metals like nickel (II) opens up possibilities for creating new materials with tailored properties.
Chemical Synthesis: Cross-Coupling Reactions
In chemical synthesis, 4-(4-Bromophenoxy)-2-chloropyrimidine is a valuable reagent for cross-coupling reactions . These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The bromophenoxy moiety acts as a good leaving group, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemistry: Drug Design and Molecular Interactions
Biochemists have investigated the role of 4-(4-Bromophenoxy)-2-chloropyrimidine derivatives in drug design. The compound’s structure has been used to study molecular interactions and binding affinities with proteins, which is crucial in the development of new drugs . Understanding these interactions helps in tailoring drug molecules for specific targets, enhancing their efficacy and reducing side effects.
Propiedades
IUPAC Name |
4-(4-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRBYSTEUXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)








![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)
